molecular formula C14H23BN2O4 B581152 Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate CAS No. 1256359-17-7

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate

Cat. No. B581152
CAS RN: 1256359-17-7
M. Wt: 294.158
InChI Key: HWUUHAAZWMTBNW-UHFFFAOYSA-N
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Description

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole-1-carboxylate is a chemical compound with the empirical formula C16H28BNO4 . It has a molecular weight of 309.21 . This compound is used as a reactant in the synthesis of phosphatidylinositol 3-kinase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a tert-butyl carboxylate group and a tetramethyl dioxaborolane group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³ . It has a boiling point of 348.0±52.0 °C at 760 mmHg . The compound has a molar refractivity of 84.4±0.4 cm³ . It has 5 hydrogen bond acceptors and 3 freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is an essential intermediate in the synthesis of biologically active compounds. One notable example is crizotinib , a tyrosine kinase inhibitor used in cancer therapy. Researchers can explore its potential as a scaffold for designing new drugs .

Organic Synthesis and Cross-Coupling Reactions

Boron-containing compounds like this one are valuable in organic synthesis. They participate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex organic molecules. Researchers can use tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate as a boron source in such reactions .

Materials Science and Optoelectronics

Given its unique structure, this compound may find applications in materials science. Researchers can explore its potential as a component in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. Its properties could enhance device performance .

Catalysis and Ligand Design

Boronic acids and their derivatives often serve as ligands in transition metal-catalyzed reactions. Researchers can investigate the use of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate as a ligand for palladium-catalyzed cross-coupling reactions or other transformations .

Fluorescent Probes and Imaging Agents

Due to its boron-containing moiety, this compound could be modified to incorporate fluorescent tags. Researchers might explore its use as a fluorescent probe for cellular imaging or as a tracking agent in biological studies .

properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-10(8-9-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUUHAAZWMTBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682218
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256359-17-7
Record name 1H-Pyrazole-1-carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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